molecular formula C15H17N3O5S2 B2538115 ({5-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid CAS No. 568551-40-6

({5-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid

Cat. No.: B2538115
CAS No.: 568551-40-6
M. Wt: 383.44
InChI Key: LULNCAGRQOVWSX-UHFFFAOYSA-N
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Description

The compound ({5-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid is a complex organic molecule that features a combination of functional groups, including a piperidine ring, a sulfonyl group, an oxadiazole ring, and a sulfanyl-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({5-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the piperidine sulfonyl group: This step involves the sulfonylation of a phenyl ring with a piperidine sulfonyl chloride in the presence of a base.

    Attachment of the sulfanyl-acetic acid moiety: This can be done by nucleophilic substitution of a halogenated acetic acid derivative with a thiol group on the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

({5-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

({5-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ({5-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate signaling pathways, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • ({5-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)propionic acid
  • ({5-[3-(Morpholin-4-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid

Uniqueness

  • Functional Groups : The combination of functional groups in ({5-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid provides unique chemical reactivity and biological activity.
  • Applications : Its specific structure allows for diverse applications in different fields, making it a versatile compound for research and industrial use.

Biological Activity

The compound ({5-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid is a derivative of the 1,3,4-oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C13H16N4O3SC_{13}H_{16}N_{4}O_{3}S, and its structure features a piperidine ring linked to a sulfonyl group and an oxadiazole moiety. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

  • Antibacterial Properties :
    • Studies have shown that compounds containing the 1,3,4-oxadiazole ring exhibit significant antibacterial activity against various strains. For instance, derivatives have demonstrated effectiveness against Staphylococcus aureus, Escherichia coli, and Salmonella typhi .
    • The compound's structural analogs were tested for their ability to inhibit bacterial growth, with some exhibiting moderate to strong activity compared to standard antibiotics such as gentamicin .
  • Antifungal Activity :
    • In addition to antibacterial properties, some derivatives have shown antifungal activity against common pathogens. The exact mechanisms are still under investigation but may involve disruption of cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

  • Acetylcholinesterase Inhibition :
    • The synthesized compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Some derivatives exhibited strong inhibitory effects with IC50 values indicating high potency .
  • Urease Inhibition :
    • Urease inhibitors are of particular interest in treating infections caused by Helicobacter pylori. The oxadiazole derivatives showed promising urease inhibitory activity, suggesting potential therapeutic applications in gastrointestinal disorders .

Case Study 1: Antimicrobial Screening

In a study conducted by Dhumal et al. (2016), various 1,3,4-oxadiazole derivatives were synthesized and screened for antimicrobial activity. Compounds containing piperidine moieties displayed enhanced activity against both Gram-positive and Gram-negative bacteria. Molecular docking studies indicated strong binding affinities to target proteins involved in bacterial survival .

Case Study 2: Enzyme Inhibition Studies

Research by Aziz-ur-Rehman et al. (2020) focused on synthesizing piperidine-based 1,3,4-oxadiazole derivatives and evaluating their enzyme inhibition capabilities. The results showed that several compounds significantly inhibited AChE and urease enzymes, highlighting their potential as therapeutic agents in neurodegenerative diseases and gastrointestinal infections respectively .

Data Tables

Compound NameAntibacterial Activity (Zone of Inhibition mm)AChE Inhibition IC50 (µM)Urease Inhibition IC50 (µM)
Compound A200.510
Compound B150.812
Compound C250.38

Properties

IUPAC Name

2-[[5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5S2/c19-13(20)10-24-15-17-16-14(23-15)11-5-4-6-12(9-11)25(21,22)18-7-2-1-3-8-18/h4-6,9H,1-3,7-8,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULNCAGRQOVWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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